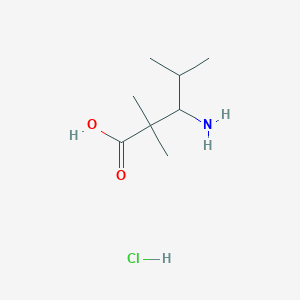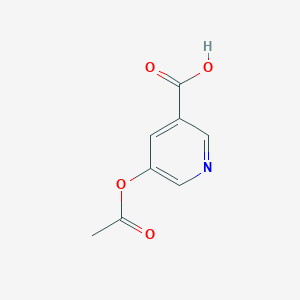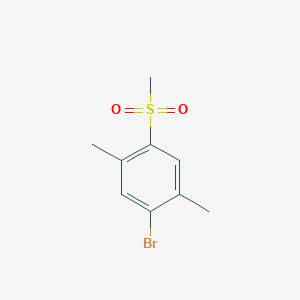
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C9H11BrO2S . It has an average mass of 263.151 Da and a monoisotopic mass of 261.966309 Da .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene” consists of a benzene ring substituted with bromo, methyl, and methylsulfonyl groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis
Bromophenyl methyl sulfone compounds, such as “1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene”, can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Scientific Research Applications
Cross-Coupling Reactions
This compound can undergo coupling reactions with various nucleophiles, including amines, phenols, and thiols. For instance, it reacts with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide . These cross-coupling reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds.
Electron-Withdrawing Substituents in Ligand Design
Researchers incorporate 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene into ligands to stabilize the highest-occupied molecular orbital (HOMO). For example, it can be introduced into cyclometalating ligands for transition metal complexes, enhancing their reactivity and selectivity in catalysis .
Analytical Chemistry: Reference Standards and Calibration
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene serves as a reference standard in analytical chemistry. Laboratories use it for calibration purposes, ensuring accurate measurements in gas chromatography-mass spectrometry (GC-MS) and other analytical techniques .
Advanced Battery Science
In the realm of energy storage, researchers investigate this compound’s potential as an electrolyte additive or electrode material. Its unique structure may contribute to improved battery performance, stability, and safety .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is benzene sulfonamide . This compound interacts with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .
Mode of Action
The compound undergoes a coupling reaction with benzene sulfonamide . This reaction is facilitated by the presence of copper (I)iodide, which acts as a catalyst . The result of this reaction is the formation of N- aryl sulfonamide .
Result of Action
The primary result of the action of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is the formation of N- aryl sulfonamide . The molecular and cellular effects of this action would depend on the specific roles and functions of N- aryl sulfonamide in the organism.
Action Environment
The action of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is influenced by the presence of copper (I)iodide , which acts as a catalyst in the reaction
properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJBRAAANBGVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

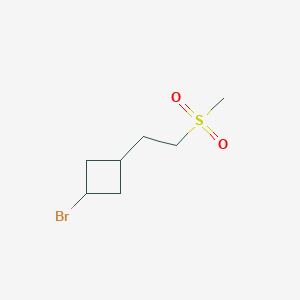
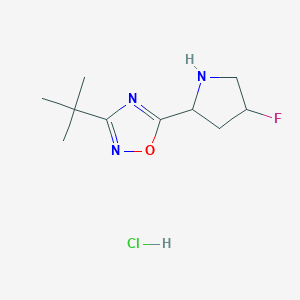
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
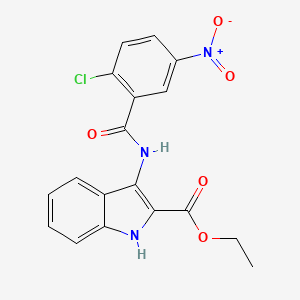
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
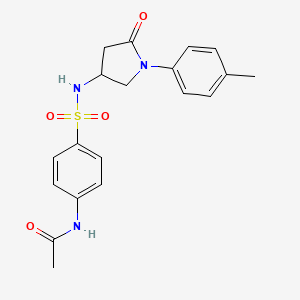
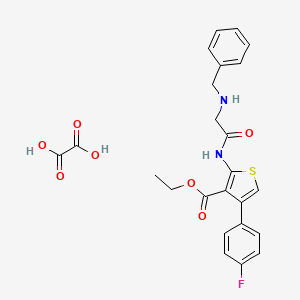
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

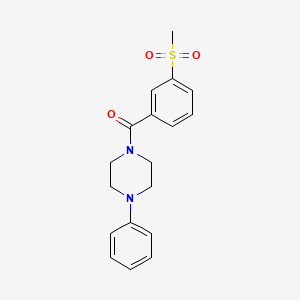
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)
